2-{[(2-ethylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-{[(2-ethylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-ethylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylbenzaldehyde with 2-aminomethyl-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-ethylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted imines and ethers.
Scientific Research Applications
2-{[(2-ethylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(2-ethylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-methylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-{[(2-chlorophenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-{[(2-fluorophenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
The uniqueness of 2-{[(2-ethylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-ethylphenyl group enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C22H18N4O |
---|---|
Molecular Weight |
354.4g/mol |
IUPAC Name |
2-[(2-ethylphenyl)iminomethyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H18N4O/c1-3-15-8-4-5-9-18(15)24-13-17-14(2)16(12-23)21-25-19-10-6-7-11-20(19)26(21)22(17)27/h4-11,13,25H,3H2,1-2H3 |
InChI Key |
DWAFKIDFKWJACW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N=CC2=C(C(=C3NC4=CC=CC=C4N3C2=O)C#N)C |
Origin of Product |
United States |
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